REACTION_SMILES
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[CH3:19][C:20]([CH3:21])=[O:22].[Cl:1][c:2]1[cH:3][c:4]([O:5][c:6]2[c:7]([CH:8]=[O:9])[cH:10][c:11]([F:14])[cH:12][cH:13]2)[cH:15][cH:16][c:17]1[Cl:18]>>[Cl:1][c:2]1[cH:3][c:4]([O:5][c:6]2[c:7]([C:8](=[O:9])[OH:22])[cH:10][c:11]([F:14])[cH:12][cH:13]2)[cH:15][cH:16][c:17]1[Cl:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(F)ccc1Oc1ccc(Cl)c(Cl)c1
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Name
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Type
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product
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Smiles
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O=C(O)c1cc(F)ccc1Oc1ccc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |